4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-hexyl-4-[4-[2-(4-isothiocyanatophenyl)ethyl]phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NS/c1-2-3-4-5-6-22-9-15-25(16-10-22)26-17-11-23(12-18-26)7-8-24-13-19-27(20-14-24)28-21-29/h9-20H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHHFPNEPTUIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397889 | |
| Record name | 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110499-97-3 | |
| Record name | 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Biphenyl Core Assembly via Suzuki-Miyaura Cross-Coupling
The biphenyl backbone is typically constructed using a Suzuki-Miyaura cross-coupling reaction between halogenated benzene derivatives and boronic acids. For example, 4-bromohexylbenzene and 4-boronic acid-substituted phenyl intermediates are coupled using palladium catalysts.
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ (0.5–2 mol%)
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Base : Na₂CO₃ or K₂CO₃ (2–3 equiv)
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Solvent : Tetrahydrofuran (THF)/H₂O (3:1)
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Temperature : 80–100°C, 12–24 h
Key Optimization Factors
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Ligand effects : Bulky ligands (e.g., SPhos) enhance selectivity for para-substitution.
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Oxygen exclusion : Rigorous degassing improves catalyst turnover.
Friedel-Crafts Alkylation for Hexyl Group Introduction
The hexyl chain is introduced via Friedel-Crafts alkylation, leveraging aluminum chloride (AlCl₃) as a Lewis acid catalyst. This step alkylates the biphenyl core at the para position.
Typical Protocol
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Substrate : Biphenyl derivative (1 equiv)
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Alkylating agent : Hexyl chloride (1.2 equiv)
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Catalyst : AlCl₃ (1.5 equiv)
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Solvent : Dichloromethane (DCM), 0°C → rt
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Reaction time : 4–6 h
Side Reactions
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Isomerization to meta-alkylated products (5–15%) necessitates careful chromatographic purification.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow reactors for hazardous steps (e.g., thiophosgene reactions).
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 1–2 mol% Pd | 0.1–0.5 mol% Pd |
| Solvent Recovery | 60–70% | 95–98% (distillation) |
| Reaction Time | 12–24 h | 2–4 h (continuous flow) |
| Purity | >95% (HPLC) | >99% (crystallization) |
Purification and Characterization
Purification Methods
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Column chromatography : Silica gel with hexane/ethyl acetate (9:1 → 4:1) removes alkylation isomers.
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Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
Characterization Data
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FTIR : Isothiocyanate peak at 2050 cm⁻¹.
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¹H NMR (CDCl₃): δ 7.6–7.2 (m, aromatic H), 3.8 (t, -CH₂-), 1.6–0.9 (m, hexyl chain).
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HPLC : Retention time 12.3 min (C18 column, 80% MeOH).
Challenges and Optimization Strategies
Key Challenges
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Moisture sensitivity : Isothiocyanate hydrolysis necessitates anhydrous conditions.
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Regioselectivity : Competing meta-alkylation reduces yields.
Optimizations
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Microwave-assisted Suzuki coupling : Reduces reaction time to 1–2 h with comparable yields .
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Ionic liquid solvents : Enhance Friedel-Crafts selectivity (e.g., [BMIM][PF₆]).
Emerging Methodologies
Biocatalytic Approaches
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Enzymatic C-S bond formation : Tyrosinase-mediated thiourea synthesis reduces reliance on thiophosgene.
Electrochemical Methods
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Anodic oxidation : Direct conversion of amines to isothiocyanates using SCN⁻ electrolytes.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of thioureas, carbamates, or thiocarbamates.
Scientific Research Applications
Liquid Crystal Displays (LCDs)
HIEB is utilized in the formulation of liquid crystal mixtures due to its ability to exhibit smectic B and nematic phases. Its dielectric properties are critical for enhancing the performance of LCDs by improving response times and image quality. Research has shown that HIEB's temperature-dependent dielectric characteristics make it suitable for high-performance display technologies .
Organic Electronics
The compound's unique electrical properties position it as a candidate for organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of HIEB into organic semiconductor formulations can enhance charge transport properties, leading to improved device efficiency .
Photonic Applications
HIEB's ability to form liquid crystalline phases allows it to be used in photonic applications such as tunable optical devices and sensors. The material's responsiveness to external stimuli (like electric fields) enables dynamic control over light propagation, making it valuable for developing advanced photonic circuits .
Research Studies
Several studies have documented the translational order parameter in the smectic-B phase of HIEB, providing insights into its structural behavior under various conditions. These investigations contribute to a deeper understanding of how molecular interactions influence the material's phase transitions and overall performance in applications .
Case Study 1: Dielectric Characterization
A comprehensive study on the dielectric properties of HIEB revealed significant findings regarding its phase behavior. The research demonstrated that HIEB exhibits distinct dielectric relaxation processes in both the nematic and smectic B phases, which are crucial for optimizing liquid crystal formulations used in electronic displays .
Case Study 2: Application in OLEDs
Another investigation focused on incorporating HIEB into OLED structures, where it was found to enhance light emission efficiency compared to traditional materials. The study highlighted how the molecular design of HIEB facilitates better charge carrier mobility, resulting in brighter and more energy-efficient displays .
Mechanism of Action
The mechanism of action of 4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The isothiocyanate group reacts with amino groups on proteins, leading to the formation of stable thiourea linkages. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
HIEB belongs to the family of isothiocyanate-functionalized liquid crystals . Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Influence on Mesomorphism: HIEB’s biphenyl core and hexyl chain stabilize layered smectic phases, whereas 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione lacks mesomorphism due to its smaller, non-linear phthalazine core . The 4-Cyano-3-fluorophenyl benzoate derivative exhibits broader mesophase ranges (nematic and smectic) owing to its polar cyano group and long alkoxy chain, which enhance dipole interactions .
Functional Group Reactivity: HIEB’s isothiocyanate group enables covalent conjugation with amines (e.g., antibodies), making it superior to non-reactive analogs like 4-Cyano-3-fluorophenyl benzoate in biosensing . 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione is used in chemiluminescence assays but lacks liquid crystalline utility .
Thermal Stability: HIEB’s smectic-B phase persists up to ~120°C, while 4-Cyano-3-fluorophenyl benzoate transitions to isotropic at ~150°C due to its longer alkoxy chain .
Research Implications and Limitations
- HIEB is preferred for applications requiring precise molecular alignment (e.g., advanced LC devices) but is less thermally stable than fluorinated analogs.
Biological Activity
4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl (CAS No. 110499-97-3) is a compound belonging to the class of biphenyl derivatives. Its unique structure includes a hexyl group and an isothiocyanate moiety, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and safety profile.
- Molecular Formula : C27H29NS
- Molecular Weight : 399.59 g/mol
- Structure : The compound features a biphenyl backbone with a hexyl substituent and an isothiocyanate group, contributing to its biological properties.
Anticancer Properties
Research indicates that compounds containing isothiocyanates exhibit significant anticancer properties. Isothiocyanates are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress.
- Mechanism of Action : Isothiocyanates can inhibit histone deacetylases (HDACs), leading to the activation of pro-apoptotic genes and suppression of anti-apoptotic genes. This modulation can result in increased apoptosis in cancer cells while sparing normal cells .
Antioxidant Activity
The antioxidant activity of this compound has been noted in several studies. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Study Findings : In vitro studies have demonstrated that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thus reducing oxidative damage to cellular components .
Genotoxicity and Safety Profile
While the therapeutic potential is promising, understanding the genotoxicity associated with this compound is essential for evaluating its safety.
- Genotoxicity Studies : Research has shown that isothiocyanates can exhibit both protective and harmful effects depending on concentration and exposure duration. Some studies indicate that low concentrations may protect against DNA damage, while high concentrations could induce genotoxic effects .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability through apoptosis induction. The study highlighted the importance of the isothiocyanate group in enhancing anticancer activity.
- Oxidative Stress Reduction : In another experimental model involving oxidative stress-induced damage, treatment with this compound resulted in a marked decrease in markers of oxidative stress, supporting its role as an effective antioxidant.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 4-hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl?
The compound can be synthesized via multi-step organic reactions, including:
- Suzuki-Miyaura coupling to assemble the biphenyl core, followed by functionalization with the isothiocyanate group.
- Column chromatography (e.g., using petroleum ether/ethyl acetate gradients) for purification .
- Characterization via FTIR (to confirm the isothiocyanate peak at ~2050 cm⁻¹), elemental analysis (to verify C, H, N, S content), and NMR (to resolve alkyl chain and aromatic proton environments) .
Q. How is this compound utilized in liquid crystal research?
Biphenyl derivatives with alkyl chains (e.g., hexyl groups) and polar termini (e.g., isothiocyanate) are studied for their mesomorphic properties . The hexyl chain enhances solubility and phase stability, while the isothiocyanate group enables covalent bonding to alignment layers in liquid crystal displays (LCDs) .
Q. What spectroscopic techniques are critical for confirming the isothiocyanate functional group?
- FTIR : A sharp absorption band near 2050 cm⁻¹ confirms the -N=C=S group.
- Raman spectroscopy : Peaks at 480–500 cm⁻¹ (C-S stretching) and 2100–2150 cm⁻¹ (N=C=S asymmetric stretching) provide additional validation.
- Mass spectrometry (MS) : Molecular ion peaks at m/z 399.2 (C₂₇H₂₉NS⁺) verify the molecular formula .
Advanced Research Questions
Q. How does the reactivity of the isothiocyanate group influence derivatization strategies?
The isothiocyanate (-N=C=S) group reacts selectively with primary amines to form stable thiourea adducts. This is exploited in:
- Bioconjugation : Covalent attachment to proteins or peptides for labeling or immobilization.
- Ligand design : Creating coordination complexes for catalytic or sensing applications.
Reaction optimization requires anhydrous conditions and catalysts like triethylamine to prevent hydrolysis to thioureas .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 71% vs. 79%) may arise from:
- Reaction scale : Smaller scales often report higher yields due to efficient mixing.
- Purification methods : Gradient elution in chromatography vs. recrystallization.
- Moisture sensitivity : Hydrolysis of isothiocyanate during workup.
Mitigation includes rigorous drying of solvents and inert atmosphere use .
Q. How can computational modeling predict the compound’s mesomorphic behavior?
- DFT calculations (e.g., Gaussian 09) optimize geometry and dipole moments to assess alignment in electric fields.
- Molecular dynamics (MD) simulations model phase transitions (nematic-to-isotropic) by analyzing alkyl chain flexibility and aromatic core rigidity.
X-ray crystallography data (e.g., similar biphenyl derivatives) validate computational predictions .
Q. What structure-activity relationships (SAR) guide modifications for enhanced biological activity?
- Hexyl chain elongation : Increases lipophilicity, improving membrane permeability (relevant for antimicrobial studies).
- Isothiocyanate substitution : Replacing with -COOH or -NH₂ alters reactivity and target specificity.
- Biphenyl core fluorination : Enhances thermal stability and electronic properties for optoelectronic applications .
Q. What environmental considerations apply to this compound’s use in research?
- Ecotoxicity : Limited data exist, but biphenyl derivatives are generally persistent; evaluate using OECD 301 biodegradation tests.
- Waste management : Neutralize isothiocyanate residues with aqueous NaHCO₃ before disposal.
- Green synthesis : Explore biocatalytic routes or solvent-free conditions to reduce hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
